N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)pentanamide
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Overview
Description
N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)pentanamide is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and applications. This compound features a pyridazine ring, which is a six-membered heterocyclic structure containing two adjacent nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)pentanamide typically involves multiple steps, starting with the preparation of the pyridazine core. One common method involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes the use of high-yielding reactions, efficient purification techniques, and the development of robust reaction conditions to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)pentanamide can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The pyridazine ring can be reduced under specific conditions to yield dihydropyridazine derivatives.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, dihydropyridazine derivatives, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)pentanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)pentanamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of specific kinases or other enzymes involved in disease pathways .
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: Compounds containing the pyridazine ring, such as pyridazinone derivatives, which exhibit a wide range of biological activities.
Phenylpyridazines: Compounds with a phenyl group attached to the pyridazine ring, known for their pharmacological properties.
Uniqueness
N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)pentanamide is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]pentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-3-4-5-15(20)17-13-8-6-12(7-9-13)14-10-11-16(19-18-14)23(2,21)22/h6-11H,3-5H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRFWVVCSLXDSSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)C2=NN=C(C=C2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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